

# Rosabulin vascular disrupting agent

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## Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

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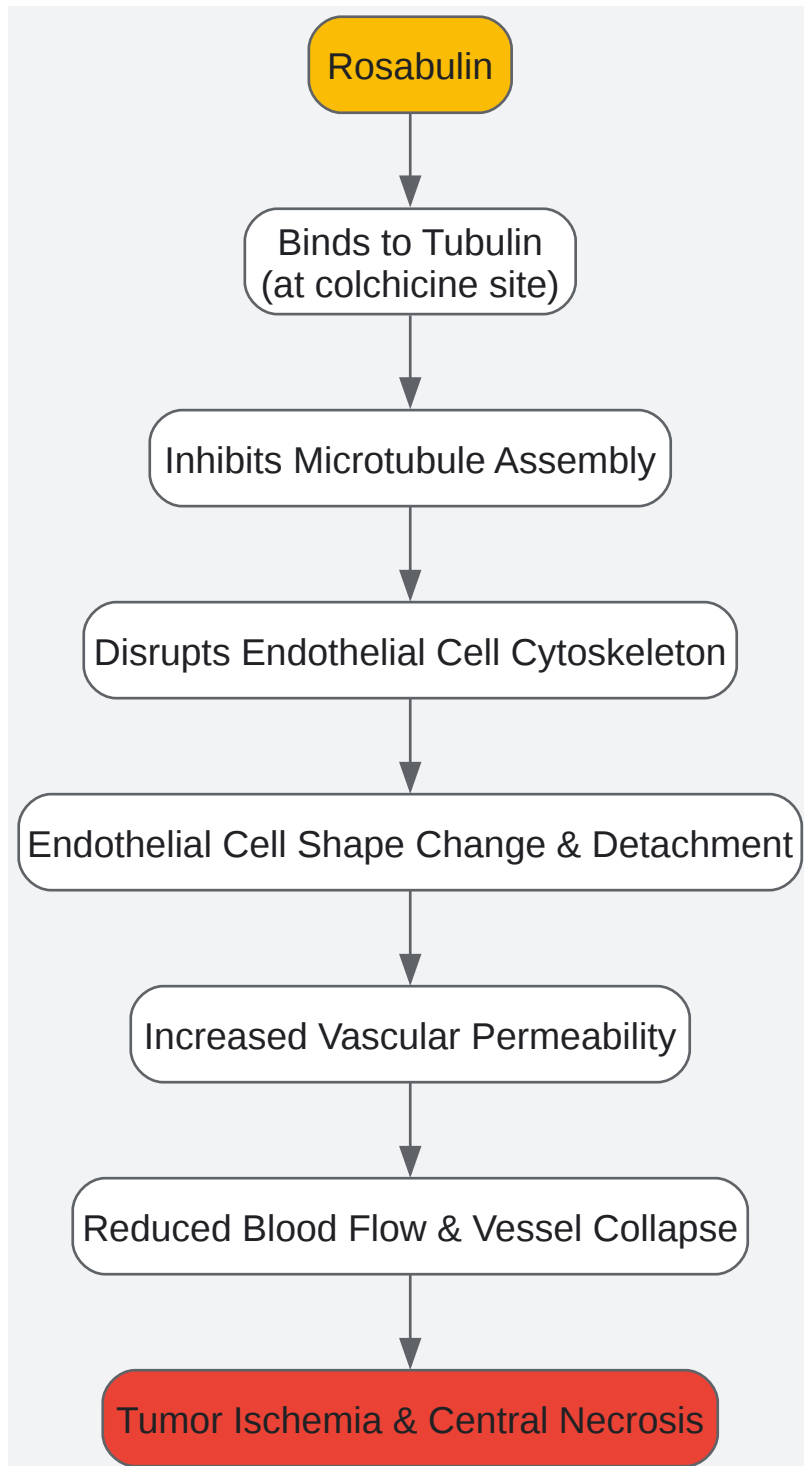
## Rosabulin Technical Overview

**Rosabulin** (also known as **STA-5312**) is a small molecule drug characterized as a tubulin-binding vascular disrupting agent (VDA) [1] [2]. Its core properties are summarized in the table below.

Property	Description
Drug Type	Small molecule drug [1]
Mechanism of Action	Microtubule/Tubulin inhibitor [1] [3] [2]
Primary Target	Binds to tubulin at the colchicine site, inhibiting microtubule assembly [2] [4]
Key Biological Action	Disruption of the cytoskeleton in tumor endothelial cells, leading to rapid vascular shutdown and tumor necrosis [2] [4]
Administration	Oral or Intravenous [2] [4]
CAS Registry No.	501948-05-6 [1] [3]
Molecular Formula	C <sub>22</sub> H <sub>16</sub> N <sub>4</sub> O <sub>2</sub> S [1] [3]

## Mechanism of Action and Signaling Pathway

**Rosabulin** acts as a tubulin-binding agent, disrupting the established tumor vasculature. The following diagram illustrates the sequence of events triggered by **Rosabulin** leading to tumor cell death.



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## Preclinical Research Data

Available data from vendor websites and research summaries highlight **Rosabulin's** profile, though comprehensive primary study data is not provided in the search results.

Aspect	Findings
<b>In Vitro Activity</b>	Substantial anti-proliferative activity against a wide range of cancer cell lines (IC <sub>50</sub> values in nanomolar range). Active against tumor cell lines expressing P-glycoprotein (a mediator of multidrug resistance) [3] [2] [4].
<b>In Vivo Activity</b>	Shows activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors [3] [2] [4].

## Clinical Development Status

As of the last update in the search results (November 2025, though this may be a future date indicating a lack of recent updates), **Rosabulin's** highest development phase was **Phase I** [1]. Multiple Phase I clinical trials were initiated around **February 2004** for various hematologic malignancies and solid tumors, including [1]:

- Acute Myeloid Leukemia
- Chronic Lymphocytic Leukemia
- Non-Hodgkin Lymphoma
- Advanced Malignant Solid Neoplasms

**No information on later-phase trials or approval dates is available**, suggesting its clinical development may have been halted at an early stage [1].

## Challenges in VDA Development

The clinical development of VDAs like **Rosabulin** faces significant challenges. Other VDAs in clinical trials (e.g., Combretastatin A4 phosphate, DMXAA) have encountered issues such as **dose-limiting cardiovascular toxicity** (e.g., hypertension, cardiac ischemia) and **insufficient efficacy in late-stage trials** [5] [6]. A common observation in preclinical models is that VDAs cause extensive central necrosis in tumors but leave a **viable rim of tumor cells** at the periphery, which can lead to tumor regrowth [5]. This often necessitates combination with other therapies like chemotherapy or radiation [6].

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## References

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